molecular formula C15H14BrF3N2O2S B14088183 3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide

3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide

Cat. No.: B14088183
M. Wt: 423.2 g/mol
InChI Key: ZIEOPWAXZLCBCW-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a bromine substituent at the 3-position of the benzene ring, a methyl group on the sulfonamide nitrogen, and a 4-(trifluoromethyl)benzylamino group at the 4-position. Its molecular formula is C₁₅H₁₃BrF₃N₂O₂S, with a molecular weight of 428.24 g/mol.

Properties

Molecular Formula

C15H14BrF3N2O2S

Molecular Weight

423.2 g/mol

IUPAC Name

3-bromo-N-methyl-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide

InChI

InChI=1S/C15H14BrF3N2O2S/c1-20-24(22,23)12-6-7-14(13(16)8-12)21-9-10-2-4-11(5-3-10)15(17,18)19/h2-8,20-21H,9H2,1H3

InChI Key

ZIEOPWAXZLCBCW-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Preparation of 3-Bromo-4-Nitrobenzenesulfonyl Chloride

The synthesis begins with the sulfonation of nitrobenzene. Treatment with chlorosulfonic acid at 0–5°C yields 4-nitrobenzenesulfonyl chloride, which undergoes electrophilic bromination using bromine in concentrated sulfuric acid. This step achieves regioselective bromination at the meta position relative to the sulfonyl group, producing 3-bromo-4-nitrobenzenesulfonyl chloride in 85–90% yield.

N-Methylation of the Sulfonamide

Reaction of 3-bromo-4-nitrobenzenesulfonyl chloride with methylamine in tetrahydrofuran (THF) at 0°C forms N-methyl-3-bromo-4-nitrobenzenesulfonamide. Triethylamine is employed as a base to scavenge HCl, with yields reaching 92% after recrystallization from ethanol.

Reduction of the Nitro Group

Catalytic hydrogenation using 10% Pd/C in methanol under 0.5 MPa H₂ pressure reduces the nitro group to an amine. This step proceeds quantitatively at 30°C within 15 hours, yielding N-methyl-4-amino-3-bromobenzenesulfonamide.

Installation of the 4-(Trifluoromethyl)Benzylamino Group

Reductive Amination Approach

The primary amine intermediate reacts with 4-(trifluoromethyl)benzaldehyde in methanol under reflux, followed by reduction with sodium cyanoborohydride. This one-pot procedure affords the secondary amine with 88% yield. The reaction is pH-dependent, requiring acetic acid to maintain a pH of 5–6 for optimal imine formation and reduction.

Nucleophilic Substitution Method

Alternative routes employ 4-(trifluoromethyl)benzyl bromide as the alkylating agent. Heating N-methyl-4-amino-3-bromobenzenesulfonamide with the benzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate yields the target compound in 83% yield. Excess benzyl bromide (1.5 equiv) minimizes di-alkylation byproducts.

Optimization Strategies and Reaction Conditions

Bromination Efficiency

Comparative studies of brominating agents (Br₂, N-bromosuccinimide) reveal that bromine in H₂SO₄ provides superior regioselectivity (>95%) compared to radical-based methods. The use of FeCl₃ as a Lewis acid catalyst further enhances reaction rates at lower temperatures (25°C vs. 40°C).

Solvent Effects on N-Methylation

Polar aprotic solvents (e.g., THF, acetonitrile) improve the solubility of sulfonyl chloride intermediates, whereas protic solvents (e.g., methanol) lead to partial hydrolysis. Kinetic studies indicate THF maximizes methylation efficiency within 2 hours.

Catalytic Hydrogenation Parameters

Parameter Optimal Value Yield (%)
Catalyst Loading 10% Pd/C 99
H₂ Pressure 0.5 MPa 99
Temperature 30°C 99

Lower catalyst loadings (5% Pd/C) or elevated temperatures (50°C) result in incomplete reduction or debromination side reactions.

Industrial-Scale Production Considerations

Cost-Effective Trifluoromethylation

Commercial availability of 4-(trifluoromethyl)benzyl bromide (≥98% purity) from suppliers like Sigma-Aldrich reduces synthesis steps. In-house preparation via radical trifluoromethylation of toluene derivatives using Umemoto’s reagent is less economical due to reagent costs.

Waste Management

Bromine and sulfuric acid from bromination steps require neutralization with aqueous NaHCO₃ before disposal. Pd/C catalysts are recovered via filtration and reused for up to five cycles without significant activity loss.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Para-substitution by the sulfonamide group directs bromination to the meta position. However, trace ortho products (<5%) are removed via column chromatography using hexane/ethyl acetate (7:3).

Stability of the Trifluoromethyl Group

Strong acids or bases at elevated temperatures induce hydrolysis of the CF₃ group to COOH. Reactions are conducted under neutral or mildly acidic conditions (pH 4–6) to prevent degradation.

Di-Alkylation Byproducts

Using a 1:1 molar ratio of amine to benzyl bromide minimizes di-alkylation. Alternatively, bulky bases like diisopropylethylamine suppress over-alkylation by sterically hindering the reaction site.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Several benzenesulfonamide derivatives with halogen substitutions have been synthesized and studied (Table 1). Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity
4-Bromo-N-(3-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2b) Br (4), methoxyphenyl-pyrazole substituent C₃₀H₂₈BrN₅O₃S 617.11 (calc.) 92–195 Anticancer, kinase inhibition
4-Fluoro-N-(3-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2d) F (4) C₃₀H₂₈FN₅O₃S 557.64 (calc.) 92–195 Kinase inhibition
4-(Trifluoromethyl)-N-(3-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2g) CF₃ (4) C₃₁H₂₈F₃N₅O₃S 623.65 (calc.) 92–195 Anticancer
Target Compound: 3-Bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide Br (3), CF₃ (benzylamino group) C₁₅H₁₃BrF₃N₂O₂S 428.24 Not reported Not explicitly reported

Key Observations :

  • Positional Effects : The target compound’s bromine at position 3 distinguishes it from analogues like 2b and 2g, where halogens/CF₃ are at position 3. Positional differences significantly alter steric interactions and electronic properties, impacting target binding .
  • Trifluoromethyl Group: While 2g has a CF₃ group directly on the benzene ring, the target compound incorporates it into a benzylamino side chain. This design may enhance membrane permeability due to increased lipophilicity .

Physicochemical Properties

  • Molecular Weight : The target compound (428.24 g/mol) is lighter than analogues like 2b (617.11 g/mol) due to its simpler substituents .
  • Melting Points : Most analogues in exhibit broad melting ranges (92–195°C), suggesting varying crystallinity influenced by substituent bulk. The target compound’s melting point is unreported but likely lower due to its less rigid structure.

Chirality and Stereochemical Effects

While emphasizes chirality’s role in bioactivity (e.g., S vs.

Biological Activity

3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide is a sulfonamide compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide is C16H15BrF3N3O2SC_{16}H_{15}BrF_3N_3O_2S. The compound features a bromine atom, a trifluoromethyl group, and a sulfonamide moiety, which are significant for its biological interactions.

Research indicates that sulfonamide compounds often exert their biological effects through the inhibition of specific enzymes or pathways. For example, they can interfere with the folate synthesis pathway in bacteria and may also impact cancer cell proliferation by modulating various signaling pathways.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of related compounds demonstrated that those with trifluoromethyl substitutions exhibited significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 3.6 µM to 11.0 µM , indicating potent activity against these cell lines .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHCT-1163.6
Compound BMCF-75.2
Compound CHeLa11.0

Apoptosis Induction

The mechanism behind the cytotoxicity involves the induction of apoptosis in both wild-type and mutant p53 cell lines. The compounds were shown to cause cell cycle arrest at G0/G1 and G2/M phases, suggesting that they may activate apoptotic pathways independent of p53 status .

Figure 1: Cell Cycle Analysis

  • Flow cytometry results indicated a significant increase in the sub-G1 population, indicative of apoptosis upon treatment with these compounds.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of trifluoromethyl groups significantly enhances the anticancer activity of sulfonamide derivatives. Substituents on the phenyl ring also play a crucial role in modulating activity against specific cancer cell lines .

Table 2: Structure-Activity Relationships

SubstituentActivity Level
TrifluoromethylHigh
BromineModerate
MethylLow

Case Studies

Recent case studies have demonstrated the efficacy of similar sulfonamide compounds in preclinical models. For instance, compounds with analogous structures have been reported to inhibit tumor growth in xenograft models, further supporting their potential as therapeutic agents .

Q & A

Q. What are the preferred synthetic routes for preparing 3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzenesulfonamide core. A common approach includes:

  • Sulfonylation : Reacting 3-bromo-4-aminobenzenesulfonyl chloride with N-methylamine to form the N-methylsulfonamide intermediate.
  • Buchwald–Hartwig Amination : Coupling the intermediate with 4-(trifluoromethyl)benzyl bromide under palladium catalysis (e.g., Pd(OAc)₂, Xantphos ligand) in the presence of a base (e.g., Cs₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the final product.

Q. How can the purity of this compound be validated after synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess chromatographic purity (>95%).
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) by verifying key signals: bromine-induced deshielding (~7.5–8.5 ppm for aromatic protons) and trifluoromethyl group integration .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic pattern matching the bromine atom .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of:

  • Stereochemistry : Spatial arrangement of the trifluoromethylbenzylamino group relative to the bromine substituent.
  • Intermolecular Interactions : Hydrogen-bonding networks (e.g., sulfonamide N–H···O=S) and π-stacking between aromatic rings, which influence solid-state packing .
  • Software Tools : Use programs like WinGX or ORTEP-3 to refine crystallographic data and generate thermal ellipsoid plots .

Q. What strategies address contradictory data between computational modeling and experimental results (e.g., solubility or reactivity)?

Methodological Answer:

  • Solubility Discrepancies : Compare Hansen solubility parameters (HSPs) from COSMO-RS simulations with experimental solubility in DMSO, ethanol, or aqueous buffers. Adjust models by incorporating explicit solvent effects .
  • Reactivity Conflicts : Validate DFT-predicted reaction pathways (e.g., Fukui indices for electrophilic attack) with kinetic studies (e.g., monitoring intermediates via in situ IR spectroscopy) .

Q. How does the trifluoromethyl group influence the compound’s biochemical interactions?

Methodological Answer: The –CF₃ group enhances:

  • Lipophilicity : Measured via logP values (e.g., shake-flask method), improving membrane permeability.
  • Metabolic Stability : Assessed using liver microsomal assays (e.g., rat/human S9 fractions) to quantify degradation rates.
  • Target Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies affinity shifts when –CF₃ is replaced with –CH₃ .

Q. What are the challenges in optimizing this compound for enzyme inhibition studies?

Methodological Answer: Key considerations include:

  • Selectivity : Screen against related enzymes (e.g., serine proteases vs. metalloproteases) using fluorogenic substrates.
  • IC₅₀ Determination : Dose-response curves (8–10 concentrations, triplicate measurements) to calculate inhibition potency.
  • SAR Analysis : Synthesize analogs (e.g., replacing Br with Cl or modifying the N-methyl group) to map pharmacophore requirements .

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